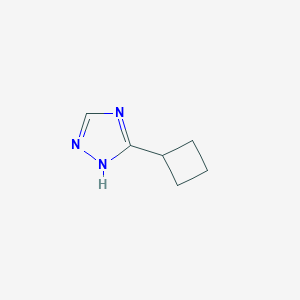

3-Cyclobutyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDCSDPNPVZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597777 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-93-4 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclobutyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclobutyl 1h 1,2,4 Triazole and Its Derivatives

Stereoselective Synthesis of Chiral 3-Cyclobutyl-1H-1,2,4-triazole Derivatives

The synthesis of chiral derivatives of this compound, where the chirality can stem from a stereocenter on the cyclobutane (B1203170) ring or from atropisomerism in substituted triazoles, is a significant challenge that requires sophisticated synthetic strategies. acs.org

Strategies Employing Chiral Cyclobutane Precursors

A primary approach to obtaining enantiomerically pure this compound derivatives is to start with a chiral cyclobutane building block. The stereocenter is established in the cyclobutane ring first, which is then used to construct the triazole ring.

Several enantioselective methods for synthesizing chiral cyclobutane derivatives have been developed:

Organocatalytic [2+2] Annulation: This is a key strategy for the enantioselective synthesis of cyclobutanes. It can proceed through covalent activation (forming iminium cations or enamine intermediates) or non-covalent activation (using hydrogen bonds). bohrium.com

Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition: An efficient method for producing enantioenriched cyclobutane derivatives involves an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.orgnih.govacs.org This approach offers high diastereoselectivity (up to 12:1 dr) and excellent enantioselectivity (up to >99% ee). nih.govacs.org

Desymmetrization of 3-Substituted Cyclobutanones: An N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction can be used for the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones, yielding 2,3-functionalized cyclobutanones with excellent stereoselectivity. mdpi.com

Once the chiral cyclobutane precursor, for example, a chiral cyclobutanecarboxylic acid or a chiral cyclobutyl amidine, is synthesized, it can be converted to the corresponding chiral this compound derivative using the general synthetic methods described previously.

Strategies Employing Chiral Auxiliaries and Starting Materials

An alternative to using pre-synthesized chiral cyclobutanes is to introduce chirality during the synthesis of the triazole ring itself.

From Chiral Amino Acids: Enantiopure 1H-1,2,4-triazole-derived α-amino acids can be synthesized from N-protected-aminoacylamidrazones. researchgate.netrsc.org By starting with a cyclobutyl-containing amidrazone and a chiral amino acid derivative, it is conceivable to produce a chiral 3-cyclobutyl-1,2,4-triazole derivative.

Using Chiral Amines: Optically active 4-substituted 1,2,4-triazoles have been prepared from chiral aliphatic amines, demonstrating that the chirality of the starting material can be conserved during the triazole synthesis. researchgate.net

Carbohydrate Scaffolds: Carbohydrates can serve as chiral scaffolds for the asymmetric synthesis of 1,2,4-triazolines through 1,3-dipolar cycloaddition reactions. nih.gov

Atropisomerism and Chiral Resolution

In certain substituted this compound derivatives, restricted rotation around a single bond can lead to the existence of stable atropisomers, which are non-superimposable mirror images (enantiomers). acs.org These atropisomers can exhibit different biological activities. The separation of such atropisomers can be achieved by chiral chromatography, such as chiral Supercritical Fluid Chromatography (SFC). acs.org

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Cyclobutane Precursors | Synthesis of an enantiomerically pure cyclobutane derivative followed by triazole ring formation. | Utilizes methods like asymmetric [2+2] cycloadditions and desymmetrization. | bohrium.com, chemistryviews.org, nih.gov, acs.org, mdpi.com |

| Chiral Amino Acid Derivatives | Use of chiral amino acids to induce stereoselectivity during the triazole synthesis. | Can lead to enantiopure triazole-derived α-amino acids. | researchgate.net, rsc.org |

| Chiral Amines | Reaction of a cyclobutyl-containing precursor with a chiral amine to form a chiral triazole. | Chirality of the amine is transferred to the final product. | researchgate.net |

| Chiral Scaffolds | Use of molecules like carbohydrates to guide the stereochemical outcome of the reaction. | Effective for asymmetric synthesis of related heterocycles like triazolines. | nih.gov |

| Chiral Resolution | Separation of enantiomeric atropisomers using chiral chromatography. | Applicable for substituted triazoles with restricted bond rotation. | acs.org |

Chemical Reactivity and Derivatization Strategies for 3 Cyclobutyl 1h 1,2,4 Triazole

Electrophilic Aromatic Substitution on the Triazole Ring of 3-Cyclobutyl-1H-1,2,4-triazole

The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient aromatic system, making electrophilic aromatic substitution challenging. The high electron density is localized on the nitrogen atoms, which are the preferred sites for electrophilic attack. nih.gov Electrophilic substitution on the carbon atoms of the triazole ring is difficult to achieve under standard conditions. nih.gov

Reactions such as halogenation, nitration, and sulfonation, which are common for benzene (B151609) and other electron-rich aromatic compounds, typically require harsh conditions and often result in low yields or decomposition when applied to simple 1,2,4-triazoles. uci.edulumenlearning.com The presence of the cyclobutyl group at the 3-position is unlikely to significantly activate the C-5 carbon towards electrophilic attack.

However, certain activated electrophiles or catalyzed reactions might enable substitution. For instance, in related triazole systems, direct C-H arylation has been achieved using palladium catalysts, although this often requires specific directing groups or N-substitution to control regioselectivity. nih.gov

Nucleophilic Substitution Reactions Involving this compound

The electron-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack, especially when a suitable leaving group is present. nih.gov While the parent this compound does not have an inherent leaving group on the triazole ring, its halogenated derivatives are valuable precursors for nucleophilic substitution reactions.

For example, a halogen atom at the C-5 position of a 3-cyclobutyl-1,2,4-triazole derivative would be readily displaced by various nucleophiles. gacariyalur.ac.in This is a common strategy for introducing a wide range of functional groups onto the triazole core. evitachem.com

| Nucleophile | Potential Product | Reaction Conditions |

| Amines | 5-Amino-3-cyclobutyl-1H-1,2,4-triazole derivatives | Typically requires heating, may use a base |

| Alkoxides | 5-Alkoxy-3-cyclobutyl-1H-1,2,4-triazole derivatives | Strong base like sodium hydride often used |

| Thiolates | 5-Thioether-3-cyclobutyl-1H-1,2,4-triazole derivatives | Generally proceeds under basic conditions |

This table represents potential reactions based on the general reactivity of halogenated 1,2,4-triazoles.

Modifications at the N-H Position of this compound

The N-H proton of the 1,2,4-triazole ring is acidic and can be readily deprotonated by a base to form a triazolide anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the nitrogen atoms. The parent this compound exists as a mixture of two tautomers: 1H and 4H. nih.gov Alkylation or acylation can potentially occur at N-1, N-2, or N-4, with the regioselectivity often depending on the reaction conditions and the nature of the electrophile.

Common N-H Functionalization Reactions:

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K2CO3) can introduce alkyl groups at one or more nitrogen atoms.

Acylation: Acyl chlorides or anhydrides react with the triazole, typically in the presence of a base, to form N-acyl derivatives.

Michael Addition: The triazolide anion can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Functionalization of the Cyclobutyl Moiety in this compound

The cyclobutyl group, while generally less reactive than the triazole ring, can undergo functionalization through free-radical reactions or by leveraging the directing effects of the triazole ring. The introduction of functional groups on the cyclobutyl ring can be a valuable strategy for modulating the physicochemical properties of the molecule. vulcanchem.com

Recent advances in C-H functionalization have provided methods for the stereospecific synthesis of functionalized cyclobutanes. nih.gov For instance, a ketone functionality on the cyclobutyl ring can be converted to various other groups, including amides and esters. nih.gov While direct C-H functionalization of the cyclobutyl group in this compound has not been specifically reported, related methodologies suggest its feasibility.

Transition-Metal Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Halogenated derivatives of this compound are excellent substrates for these reactions.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The reaction of a halo-3-cyclobutyl-1,2,4-triazole with a boronic acid or ester in the presence of a palladium catalyst is a versatile method for introducing aryl or vinyl groups. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append alkenyl groups to the triazole ring. researchgate.net

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, allows for the introduction of alkyne moieties by coupling with terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing a route to N-aryl or N-alkyl derivatives.

| Coupling Reaction | Reagents | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, base | Aryl/vinyl-substituted triazole |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted triazole |

| Sonogashira | Terminal alkyne | Pd and Cu catalysts, base | Alkynyl-substituted triazole |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino-substituted triazole |

This table provides a general overview of common cross-coupling reactions applicable to halogenated 1,2,4-triazoles.

Synthesis of Conjugates and Prodrugs Utilizing the this compound Scaffold

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous therapeutic agents. scispace.comfrontiersin.org The this compound scaffold can serve as a core structure for the synthesis of molecular hybrids and conjugates. nih.gov The triazole ring can act as a stable linker, connecting the cyclobutyl group to other pharmacologically active molecules. nih.gov

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for creating 1,2,3-triazole-linked conjugates, and similar principles can be applied to create more complex structures based on the 1,2,4-triazole core. nih.govsioc-journal.cn The N-H position of the triazole or a functional group on the cyclobutyl moiety can be derivatized to attach promoieties, creating prodrugs with modified pharmacokinetic profiles. The cyclobutyl group itself can enhance metabolic stability and introduce conformational rigidity. vulcanchem.comru.nl

Medicinal Chemistry and Biological Activity Investigations of 3 Cyclobutyl 1h 1,2,4 Triazole Derivatives

Anticancer Research and Cytotoxic Evaluation of 3-Cyclobutyl-1H-1,2,4-triazole Analogues

Investigation of Apoptosis Induction Pathways

Derivatives of 1,2,4-triazole (B32235) have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. rsc.org Mechanistic studies have revealed that these compounds can trigger apoptosis through the modulation of key regulatory proteins.

For instance, certain 1,2,4-triazole-chalcone hybrids have been demonstrated to increase the levels of the pro-apoptotic protein Bax. nih.gov This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases 3, 8, and 9, which are critical executioners of the apoptotic cascade. nih.gov The process of apoptosis induction by these compounds was significantly diminished by a pan-caspase inhibitor, confirming the caspase-3 pathway's dependence. nih.gov

In other research, novel indolyl 1,2,4-triazole derivatives were found to induce apoptosis in breast cancer cell lines, with some compounds causing cell cycle arrest at the S or G0/G1 phases. rsc.org Similarly, some 1H-pyrazole/1H-1,2,4-triazole derivatives have shown neuroprotective effects by decreasing the levels of Bax and caspase-3. turkjps.org

Table 1: Apoptosis Induction by 1,2,4-Triazole Derivatives

| Compound Class | Cancer Cell Line | Key Findings |

|---|---|---|

| 1,2,4-Triazole-chalcone hybrids | A549 (human lung adenocarcinoma) | Increased Bax levels, cytochrome c release, and activation of caspases 3, 8, and 9. nih.gov |

| Indolyl 1,2,4-triazole derivatives | MCF-7 and MDA-MB-231 (breast cancer) | Significant induction of apoptosis and cell cycle arrest. rsc.org |

Enzyme Inhibition Relevant to Oncogenesis

The 1,2,4-triazole scaffold is a prominent feature in many enzyme inhibitors developed for cancer therapy. nih.gov These derivatives have shown the ability to target a variety of enzymes that are crucial for the growth and survival of cancer cells.

One major area of investigation is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. rsc.org Novel indolyl 1,2,4-triazole derivatives have demonstrated inhibitory activity against both CDK4 and CDK6. rsc.org Molecular docking studies have suggested that these compounds may bind in a similar manner to the FDA-approved CDK4/6 inhibitor, palbociclib. rsc.org

Furthermore, 1,2,4-triazole derivatives have been explored as inhibitors of other enzymes implicated in cancer, such as aromatase and steroid sulfatase. nih.gov The structural features of these compounds allow them to interact with the active sites of these enzymes, leading to their inhibition.

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives in Oncology

| Enzyme Target | Compound Class | Notable Activity |

|---|---|---|

| CDK4/CDK6 | Indolyl 1,2,4-triazole derivatives | Potent inhibition with IC50 values in the micromolar to nanomolar range. rsc.org |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol and 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols derivatives | Good to excellent inhibitory activities. nih.gov |

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of this compound have been investigated for a range of other pharmacological effects.

The 1,2,4-triazole nucleus is present in numerous compounds exhibiting anti-inflammatory activity. mdpi.comresearchgate.netsapub.org These derivatives often work by inhibiting enzymes involved in the inflammatory process, such as cyclooxygenase (COX). mdpi.com

Studies have shown that certain 1,2,4-triazole derivatives can exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin. mdpi.comnih.gov For example, in a carrageenan-induced paw edema model in mice, a specific 1,2,4-triazole derivative demonstrated a 91% level of activity compared to 82% for ibuprofen. nih.gov Some derivatives have also shown a lower potential for causing ulcers, a common side effect of NSAIDs. mdpi.com The anti-inflammatory action of some triazole derivatives has been linked to the dose-dependent inhibition of inflammatory factors such as nitric oxide (NO) and interleukin-6 (IL-6). frontiersin.org

Derivatives of 1,2,4-triazole have also been evaluated for their effects on the central nervous system. googleapis.com Research has explored their potential as anticonvulsant and analgesic agents. researchgate.netnih.gov

In studies assessing analgesic activity, certain 1,2,4-triazole derivatives showed a significant reduction in acetic acid-induced writhing in mice, with some compounds demonstrating efficacy comparable to or greater than ibuprofen. nih.gov The anticonvulsant potential of triazole derivatives has also been a subject of investigation. uran.ua

The ability of 1,2,4-triazole derivatives to bind to various receptors has been a key area of research. These studies are crucial for understanding the mechanism of action and for characterizing compounds as agonists or antagonists.

One study focused on the synthesis of a series of 1,2,4-triazole derivatives and their evaluation as ligands for human endothelin ET(A) and ET(B) receptors. nih.gov The results indicated that some of the tested compounds displayed affinity for these receptors in the micromolar range, suggesting their potential as modulators of the endothelin system. nih.gov

Pan Assay Interference Structures (PAINS) and Brenk Alerts Considerations for this compound Scaffold

In modern drug discovery, it is crucial to identify compounds that may lead to false-positive results in high-throughput screening assays. These are often referred to as Pan Assay Interference Structures (PAINS). nih.govlongdom.org PAINS are chemical motifs that can interfere with assay readouts through various mechanisms, such as non-specific reactivity, aggregation, or redox activity. longdom.orgresearchgate.net

Similarly, Brenk alerts identify structural fragments that are known to be associated with toxicity, chemical reactivity, or poor pharmacokinetic properties. taylorandfrancis.com Computational filters are widely used to flag potential PAINS and Brenk alerts in compound libraries. nih.govtaylorandfrancis.com

While the 1,2,4-triazole core itself is generally considered a stable and medicinally favorable scaffold, it is essential to evaluate individual derivatives for potential PAINS or Brenk alerts, especially when combined with other functional groups. nih.govnih.gov For example, certain substructures that might be attached to the triazole ring could be flagged by these filters. It is important to note that the presence of a PAINS substructure does not automatically disqualify a compound, but it does warrant further investigation to ensure that its observed biological activity is specific and not an artifact of assay interference. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Cyclobutyl 1h 1,2,4 Triazole Analogues

Design Principles for Systematic Structural Modifications of 3-Cyclobutyl-1H-1,2,4-triazole

The design of analogues of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the distinct characteristics of the cyclobutyl and triazole moieties. The 1,2,4-triazole (B32235) ring is a bioisostere of amide, ester, and carboxylic acid groups, offering advantages in terms of metabolic stability and hydrogen bonding capacity. nih.gov Its ability to interact with biological targets through various non-covalent interactions makes it a privileged scaffold in drug design. pensoft.net

Systematic modifications often involve a multi-pronged approach:

Modification of the Cyclobutyl Ring: Alterations to the cyclobutyl group are designed to probe the steric and conformational requirements of the target binding site. This includes changes in stereochemistry (cis/trans isomers) and the introduction of substituents. ru.nl

Substitution on the Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring provide multiple points for substitution, allowing for the introduction of various functional groups to modulate properties such as solubility, lipophilicity, and target engagement. nih.govmdpi.com

Hybrid Compound Synthesis: A common design principle is the creation of hybrid molecules that combine the this compound core with other known pharmacophores to achieve synergistic effects or to target specific biological pathways. nih.gov

These design strategies are often guided by computational methods, such as molecular docking, to predict binding modes and affinities, thereby rationalizing the selection of modifications for synthesis.

Impact of Cyclobutyl Ring Modifications on Biological Activity

The cyclobutyl ring, while seemingly a simple alkyl substituent, plays a profound role in the biological activity of this compound analogues. Its unique puckered conformation and relative chemical inertness offer several advantages in drug design. ru.nl

One of the most significant contributions of the cyclobutyl moiety is conformational restriction . By replacing more flexible linkers, the cyclobutyl ring can lock the molecule into a more favorable conformation for binding to a biological target, thus reducing the entropic penalty upon binding. nih.gov This can lead to a substantial increase in potency. For instance, the introduction of a cyclobutyl ring to conformationally restrict an ethyl linker in a series of compounds resulted in a remarkable tenfold increase in potency, which was attributed to the desolvation of the cyclobutyl group in a more buried binding mode. ru.nl

The stereochemistry of the cyclobutyl ring is also a critical determinant of biological activity. Studies on cis- and trans-1,3-disubstituted cyclobutane (B1203170) linkers have shown that different isomers can exhibit vastly different potencies and selectivities. ru.nl The puckered nature of the cyclobutyl ring allows for precise positioning of substituents, enabling optimal interactions with target residues. For example, the cis-conformation of a cyclobutane diamine linker was found to be crucial for positioning a sulphonamide group to form key hydrogen bonds within the binding site of Janus kinase 1 (JAK1). ru.nl The trans-isomer, in contrast, was less active due to its inability to achieve the same favorable interaction. ru.nl

Furthermore, the cyclobutyl group can enhance metabolic stability by masking potential sites of metabolism. ru.nl Its incorporation can lead to an improved pharmacokinetic profile, a desirable feature in drug candidates. ru.nl

Table 1: Impact of Cyclobutyl Ring Modifications on Biological Activity

| Modification | Observed Effect | Rationale | Reference(s) |

| Introduction of a cyclobutyl linker | Increased potency | Conformational restriction, reduced entropic penalty upon binding. | ru.nlnih.gov |

| cis-1,3-Disubstitution | Enhanced potency and selectivity | Optimal positioning of functional groups for target interaction. | ru.nl |

| trans-1,3-Disubstitution | Reduced activity | Less favorable orientation of substituents for binding. | ru.nl |

| Incorporation of cyclobutane residues | Increased metabolic stability | Masking of metabolically labile sites. | ru.nl |

Influence of Substituents on the Triazole Ring on Efficacy and Selectivity

The 1,2,4-triazole ring offers multiple positions for substitution, and the nature of these substituents has a profound impact on the efficacy and selectivity of the resulting analogues. The nitrogen atoms at positions 1, 2, and 4, as well as the carbon at position 5, are common sites for modification.

Substituents on the triazole ring can influence a variety of physicochemical properties, including:

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electronic distribution within the triazole ring, influencing its ability to participate in hydrogen bonding and other interactions with the target. asianpubs.org The introduction of electron-withdrawing groups has been shown to be favorable for the activity of some 1,2,4-triazole derivatives. asianpubs.org

Steric Bulk: The size and shape of the substituents can dictate the binding orientation and affinity of the molecule within the target's binding pocket.

Structure-activity relationship studies have revealed several key trends. For example, in a series of 1,2,4-triazole derivatives, the presence of a phenyl group at the C-3 position was found to be crucial for high activity, with electron-donating groups like a hydroxyl group on the phenyl ring further enhancing potency. nih.gov Conversely, substitutions at the N-4 position of the triazole ring can have a varied impact, with longer alkyl chains sometimes leading to a decrease in activity. nih.gov

In another study on 1,2,4-triazole derivatives, it was observed that the removal of a 4-methoxyphenyl (B3050149) group from the N-4 position of the triazole ring led to a complete loss of activity. acs.org However, moving the methoxy (B1213986) group to the meta position or replacing it with a chloro group was beneficial for enhancing inhibitory potency. acs.org This highlights the subtle yet critical role of substituent positioning and nature.

Table 2: Influence of Triazole Ring Substituents on Biological Activity

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference(s) |

| C-3 | Phenyl group | Crucial for high activity | nih.gov |

| C-3 (on phenyl) | Electron-donating group (e.g., -OH) | Favorable for activity | nih.gov |

| N-4 | Long alkyl chain | Decreased activity | nih.gov |

| N-4 | 4-Methoxyphenyl | Essential for activity | acs.org |

| N-4 (on phenyl) | meta-Methoxy or Chloro | Enhanced inhibitory potency | acs.org |

| N-4 | Phenyl ring | Higher activity compared to alkyl/alkene groups | mdpi.com |

Establishment of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. physchemres.org For 1,2,4-triazole derivatives, including those with cycloalkyl groups, QSAR studies have been instrumental in understanding the key molecular features that govern their therapeutic effects and in designing new, more potent analogues. asianpubs.orgphyschemres.orgnih.gov

QSAR models are typically developed using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. asianpubs.org These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

Several types of QSAR models have been applied to 1,2,4-triazole derivatives:

2D-QSAR: These models use descriptors derived from the two-dimensional structure of the molecules. For a series of 1,2,4-triazole derivatives with anti-pancreatic cancer activity, 2D-QSAR models were developed using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). physchemres.org These models helped to identify key descriptors related to the compounds' activity. physchemres.org

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents revealed the importance of steric and electrostatic fields in determining their activity. nih.gov The resulting models can generate contour maps that visualize regions where modifications would likely increase or decrease biological activity.

While specific QSAR models exclusively for this compound derivatives are not extensively reported in the literature, the principles and methodologies from studies on broader classes of 1,2,4-triazoles are directly applicable. asianpubs.orgphyschemres.orgnih.govmjcce.org.mk A QSAR study on 1,2,4-triazoles with N-aryl or N-heteroaryl substitutions highlighted the dominating role of the descriptor η (hardness) in modeling their activity. mjcce.org.mkscispace.com Such models provide valuable insights for the rational design of novel this compound analogues with improved efficacy.

Table 3: Key Parameters in QSAR Models for 1,2,4-Triazole Derivatives

| QSAR Model Type | Key Descriptors/Parameters | Significance | Reference(s) |

| 2D-QSAR (MLR, MNLR, ANN) | Various topological and physicochemical descriptors | Predict anti-pancreatic cancer activity. | physchemres.org |

| 3D-QSAR (kNN-MFA) | Steric and electrostatic fields | Identify regions for modification to enhance anticancer activity. | nih.gov |

| 2D-QSAR (Hansch-Fujita) | ΔH, ELUMO, logP, MR | Correlate with antifungal activity; suggests importance of stability, electronic properties, and hydrophobicity. | asianpubs.org |

| 2D-QSAR | η (Hardness) | Dominating role in modeling antibacterial activity. | mjcce.org.mkscispace.com |

Computational Chemistry and Molecular Modeling of 3 Cyclobutyl 1h 1,2,4 Triazole

Conformational Analysis and Tautomerism of 3-Cyclobutyl-1H-1,2,4-triazole

The structural dynamics of this compound are primarily governed by the conformational flexibility of the cyclobutyl ring and the prototropic tautomerism of the 1,2,4-triazole (B32235) ring.

Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the migratory proton on the nitrogen atoms. The principal tautomers are the 1H- and 4H- forms, with the 2H- tautomer also being a possibility. The relative stability of these tautomers can be influenced by the nature of the substituent at the C3 position, the solvent, and the solid-state packing forces. acs.orgglobalauthorid.comresearchgate.net For N-unsubstituted 1,2,4-triazoles, the 1H-tautomer is often found to be the most stable form in both solid phase and solution. researchgate.net Computational studies, typically using Density Functional Theory (DFT), are essential for calculating the relative energies of these tautomers to predict the most stable form under various conditions. The equilibrium between these forms is particularly important for receptor binding, as different tautomers may present distinct hydrogen bond donor-acceptor patterns. nih.gov

| Tautomer Name | Description |

| This compound | Proton is on the N1 nitrogen atom. |

| 5-Cyclobutyl-1H-1,2,4-triazole | Equivalent to the 3-Cyclobutyl-1H tautomer due to symmetry. |

| 3-Cyclobutyl-4H-1,2,4-triazole | Proton is on the N4 nitrogen atom. |

| 3-Cyclobutyl-2H-1,2,4-triazole | Proton is on the N2 nitrogen atom; generally less stable. |

Ligand-Protein Docking Studies for Target Elucidation and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific docking studies for the parent this compound are not extensively documented, research on its derivatives provides valuable insights into the binding potential of this scaffold.

For instance, a derivative, 4-chloro-2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)aniline, was investigated for its antifungal activity. mdpi.com Molecular docking simulations were performed to explore its interaction with fungal chitin (B13524) deacetylase, a potential antifungal target. These studies help to rationalize the observed biological activity and guide the design of more potent analogs. mdpi.com

Similarly, virtual screening and docking of other 1,2,4-triazole derivatives have been widely used to identify potential inhibitors for various therapeutic targets, including enzymes involved in cancer and infectious diseases. cal-tek.eud-nb.info Studies on triazole derivatives targeting KDM5A, a histone demethylase implicated in cancer, have used docking to predict binding affinities and identify key interactions within the catalytic pocket. cal-tek.eu These analyses typically reveal that the triazole ring acts as a crucial scaffold, often participating in hydrogen bonding and metal coordination, while substituents like the cyclobutyl group explore hydrophobic pockets within the binding site.

| Derivative Class | Target Protein | Purpose of Study | Key Findings |

| {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines | Fungal Chitin Deacetylase | Antifungal activity analysis | Identified potential binding modes for antifungal action. mdpi.com |

| 1,2,4-Triazole Hybrids | Staphylococcal DNA Gyrase | Antibacterial mechanism investigation | Predicted interactions with the enzyme's active site, guiding the design of new antibacterial agents. mdpi.com |

| General 1,2,4-Triazoles | KDM5A (Histone Demethylase) | Anticancer agent discovery | Virtual screening identified derivatives with high predicted binding affinity, suggesting a scaffold for inhibitor development. cal-tek.eu |

| 1,2,4-Triazole Analogues | DNA Gyrase (from E. coli) | Anti-TB activity modeling | Docking confirmed interactions between triazole analogues and the target, correlating with biological activity. d-nb.info |

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound and its derivatives, MD simulations are employed to refine the static pictures obtained from docking studies and to assess the stability of ligand-protein complexes.

An MD simulation can reveal how a ligand and its target protein adapt to each other's presence, the stability of key hydrogen bonds and hydrophobic interactions, and the role of water molecules in the binding interface. nih.govfrontiersin.org For example, after docking a triazole derivative into a protein's active site, an MD simulation can be run for several nanoseconds or longer to verify if the ligand remains stably bound in its predicted pose. pensoft.net These simulations are crucial for validating docking results and providing a more realistic model of the binding event.

Studies on Schiff bases derived from 3-amino-1,2,4-triazoles have utilized MD simulations to investigate their interactions with DNA, confirming the stability of the docked complexes and providing insights into the binding free energies. researchgate.net Although not performed on this compound itself, these studies demonstrate the power of MD in confirming binding modes and assessing the stability of interactions for the broader class of triazole-based compounds. nih.govresearchgate.net

Virtual Screening and De Novo Design of Novel this compound Based Compounds

The this compound core is a valuable starting point for the discovery of new bioactive molecules through virtual screening and de novo design.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a specific biological target to identify potential "hits." The 3-cyclobutyl-1,2,4-triazole scaffold can be used as a query to search for structurally similar compounds in vast chemical databases. cal-tek.eu Alternatively, libraries of compounds can be built around this core by computationally adding various substituents at available positions (e.g., on the triazole ring nitrogens or the cyclobutyl ring). These focused libraries can then be docked into a target protein to prioritize compounds for synthesis and biological testing. This approach has been successfully used to design novel 1,2,4-triazole derivatives as potential antagonists for various receptors. nih.gov

De Novo Design: This method involves building novel molecules from scratch within the constraints of a protein's binding site. Algorithms can use fragments, including the 3-cyclobutyl-1,2,4-triazole motif, as building blocks to construct new chemical entities that are predicted to have high affinity and selectivity for the target. This approach allows for the exploration of novel chemical space that may not be present in existing compound libraries. The design of novel antitrypanosomatid agents based on a 3-nitro-1H-1,2,4-triazole scaffold showcases how new analogs can be systematically built and optimized using computational design principles. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of this compound. These calculations provide quantitative data on the molecule's electronic structure, which in turn dictates its reactivity and intermolecular interactions.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. researchgate.netresearchgate.net These descriptors help in quantitatively predicting the reactive behavior of the molecule in different chemical environments.

While specific DFT studies on the parent this compound are limited, research on structurally related compounds, such as 1-(3-Methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H- nih.govresearchgate.netchemscene.comtriazol-3-ylsulfanyl)-ethanone, has demonstrated the utility of these calculations. nih.govdergipark.org.tr Such studies show excellent agreement between computed and experimental data for molecular geometry and vibrational spectra, validating the accuracy of the theoretical models. nih.gov

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital | Predicts susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Predicts susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces |

| MEP Analysis | Maps electrostatic potential on the molecular surface | Identifies sites for hydrogen bonding and other non-covalent interactions |

| Data is generalized from studies on substituted cyclobutyl-triazole derivatives, as specific values for the parent compound are not available in the cited literature. researchgate.netnih.govresearchgate.net |

Pharmacokinetics and Drug Metabolism Research of 3 Cyclobutyl 1h 1,2,4 Triazole Derivatives

In Vitro Metabolic Stability Studies of 3-Cyclobutyl-1H-1,2,4-triazole Derivatives

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. The inclusion of a cyclobutyl group on the 1,2,4-triazole (B32235) core is a strategic modification aimed at enhancing metabolic stability. Research has shown that incorporating cyclobutane (B1203170) residues can stabilize the binding conformation of molecules and mask potential sites of metabolism. ru.nl

Studies comparing cyclobutyl analogues to other derivatives have demonstrated favorable outcomes. For instance, a cyclobutyl analogue of a histamine (B1213489) receptor 3 (H3R) inverse agonist was found to be more metabolically stable in rat liver microsomes than its oxetane (B1205548) counterpart. In the pursuit of Janus kinase 1 (JAK1) inhibitors, derivatives featuring a cis-1,3-cyclobutane diamine linker exhibited not only potent activity but also excellent selectivity. ru.nl Further investigation revealed that modifying the side chain of a 1,2,4-triazole moiety with a cis-cyclobutane residue led to slight increases in metabolic stability. ru.nl Similarly, replacing an ethyl linker with a trans-cyclobutyl ring in a different compound resulted in improved in vivo stability. ru.nl

In vitro experiments using rat liver microsomes provide quantitative data on the stability of triazole derivatives. These studies measure key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint), which indicates the rate at which the liver can metabolize a drug. For example, studies on a series of novel triazole compounds demonstrated significant differences in their metabolic profiles. scispace.com

| Compound | Half-life (t½) (min) | Intrinsic Clearance (Clint) (µL/min/mg) |

|---|---|---|

| MSDRT 8 | 14.41 | 48.09 |

| MSDRT 10 | 17.03 | 40.69 |

| MSDRT 11 | >1200 | <0.57 |

| MSDRT 12 | 124.86 | 5.55 |

This table presents the in vitro metabolic stability of four triazole derivatives after incubation with rat liver microsomes. Data sourced from SciSpace. scispace.com

The data indicates that MSDRT 11 is exceptionally stable, with a very long half-life and low clearance, while MSDRT 8 is the least stable of the group. scispace.com Such studies are essential in the early stages of drug discovery to select candidates with optimal pharmacokinetic properties for further development. scispace.com

Identification of Major Metabolites and Metabolic Pathways

Understanding the metabolic pathways of 1,2,4-triazole-containing compounds is essential for evaluating their complete pharmacological and toxicological profile. When fungicides containing a 1,2,4-triazole moiety are metabolized, the triazole ring can be released from the parent compound through biological or chemical processes. epa.gov

The primary metabolites commonly identified are known collectively as triazole derivative metabolites (TDMs). eurl-pesticides.eu These include:

1,2,4-Triazole (TRZ) eurl-pesticides.eufao.org

1,2,4-Triazole Alanine (B10760859) (TA) eurl-pesticides.eufao.org

1,2,4-Triazole Acetic Acid (TAA) eurl-pesticides.eufao.org

1,2,4-Triazole Lactic Acid (TLA) eurl-pesticides.eu

In plants, the free 1,2,4-triazole molecule may conjugate with serine to form triazole alanine (TA). epa.gov TA can then be further oxidized to create triazole acetic acid (TAA). epa.gov Consequently, TA and TAA are the main terminal forms of the triazole ring found in plants. epa.gov In contrast, 1,2,4-triazole (TRZ) itself is the primary terminal metabolite found in animals and livestock. epa.govfao.org Studies in rats have shown that TRZ can account for 1% to 65% of the administered dose, depending on the specific parent triazole fungicide. fao.org While other metabolites like triazole pyruvic acid have been observed, their levels are generally low. eurl-pesticides.eufao.org These various forms can inter-convert within the environment, and the degree to which each metabolite is formed depends on the specific parent compound and other factors. eurl-pesticides.eu

Research on Cytochrome P450 Enzyme Inhibition/Induction by this compound Analogues

The 1,2,4-triazole ring is a well-known pharmacophore present in many drugs that act as inhibitors of cytochrome P450 (CYP) enzymes. researchgate.net These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. rsc.org Azole antifungals, for example, function by inhibiting the fungal CYP enzyme 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. rsc.orgrsc.org This inhibition typically involves the triazole nitrogen atom coordinating with the heme iron atom in the active site of the enzyme. nih.gov

Derivatives of 1,2,4-triazole are frequently designed as inhibitors of CYP enzymes. rsc.orgnih.govresearchgate.net The interaction is often potent, and many triazole-based compounds are utilized for their ability to modulate drug metabolism. researchgate.net For instance, fluconazole (B54011) and posaconazole (B62084) are widely used antifungal agents that leverage this mechanism. rsc.org Research on new triazole derivatives often focuses on their potential to inhibit CYP51 as a strategy against fungal pathogens. rsc.orgnih.govnih.gov The design of these inhibitors involves creating molecules that fit within the active site of the target CYP enzyme, forming key interactions that lead to inhibition. nih.gov Given the established role of the 1,2,4-triazole scaffold in CYP inhibition, it is highly probable that this compound analogues also interact with and potentially inhibit various CYP isoforms, a critical consideration in their development as therapeutic agents.

Absorption, Distribution, Metabolism, Excretion (ADME) Profiling Methodologies

The evaluation of a compound's ADME properties is a cornerstone of modern drug discovery. For triazole derivatives, a combination of in silico and experimental methods is employed.

In silico tools are widely used for early-stage assessment. Software such as SwissADME allows for the prediction of a wide range of parameters, including physicochemical properties, lipophilicity, water solubility, and pharmacokinetics. imist.maresearchgate.net These programs can calculate drug-likeness based on established guidelines like Lipinski's Rule of Five and provide visualizations like the Bioavailability Radar to quickly assess a molecule's potential. imist.ma Such computational screening helps prioritize which synthesized compounds should move forward for more intensive experimental testing. tandfonline.comnih.gov

For experimental analysis, robust analytical methods are required. A common technique for studying metabolic stability involves incubating the compound with liver microsomes followed by analysis using high-performance liquid chromatography (HPLC). scispace.com For the challenging analysis of the polar triazole derivative metabolites (TDMs), a specific method known as QuPPe (Quick Polar Pesticides) has been developed for sample preparation. eurl-pesticides.eu This is often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. To enhance selectivity and overcome signal interference from co-eluting substances, Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, can be employed. eurl-pesticides.eu This combination of advanced sample preparation and analytical technology allows for accurate quantification of metabolites in complex matrices like fruit and vegetables. eurl-pesticides.eu

Toxicology and Safety Assessment of 3 Cyclobutyl 1h 1,2,4 Triazole Derivatives

In Vitro Cytotoxicity and Genotoxicity Assessment Methodologies

In vitro assays are fundamental in the initial screening of the toxic potential of chemical compounds, providing data on cytotoxicity (cell death) and genotoxicity (damage to genetic material). For 1,2,4-triazole (B32235) derivatives, a standard set of methodologies is employed to assess these endpoints.

Cytotoxicity Assays:

A variety of in vitro assays are utilized to determine the cytotoxic potential of 1,2,4-triazole derivatives. These assays measure different indicators of cell health and viability. For instance, the MTT assay is a colorimetric assay that assesses cell metabolic activity as an indicator of cell viability. In a study on novel indole–1,2,4-triazole-based acetamides, the MTT assay was used to evaluate their anti-proliferative potential against the Hep-G2 human liver cancer cell line nih.gov. Another common method is the Sulforhodamine B (SRB) assay, which measures cell protein content and has been used to study the cytotoxicity of novel 1,2,4-triazole derivatives on the MDA MB-468 breast cancer cell line researchgate.netjocpr.com.

Genotoxicity Assays:

Genotoxicity assessment is crucial to identify compounds that can cause DNA or chromosomal damage, which may lead to cancer or birth defects. A standard battery of tests is recommended by regulatory authorities to evaluate the genotoxic potential of substances, including 1,2,4-triazole derivatives. fao.org

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively genetics-gsa.orgcriver.com. The assay detects gene mutations, specifically point mutations and frameshift mutations. 1,2,4-triazole and its metabolites, triazole alanine (B10760859) and triazole acetic acid, have given negative results in the Ames test. fao.org

In Vitro Chromosomal Aberration Test: This assay is designed to identify substances that cause structural chromosomal abnormalities in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes criver.comnih.gov. 1,2,4-triazole has been shown to be negative in chromosomal aberration assays. fao.org A triazole fungicide formulation (tebuconazole/prothioconazole) did not induce a significant number of chromosomal aberrations in bovine cells after 24 hours of treatment, though it did cause an increased level of breaks after 48 hours of exposure nih.gov.

In Vitro Micronucleus Test: This test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects. It is a sensitive method for detecting genotoxic agents. tandfonline.com While some triazole fungicide formulations have been shown to induce micronuclei in vitro, 1,2,4-triazole itself has tested negative in a battery of genotoxicity assays. fao.orgtandfonline.com

Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA single-strand breaks, alkali-labile sites, and DNA cross-linking at the level of individual cells. tandfonline.com

The following table summarizes the genotoxicity findings for 1,2,4-triazole and some of its derivatives.

| Assay | Test Substance | System | Result | Citation |

| Ames Test | 1,2,4-Triazole | S. typhimurium | Negative | fao.org |

| Ames Test | Triazole Acetic Acid | S. typhimurium | Negative | fao.org |

| Chromosomal Aberration | 1,2,4-Triazole | Mammalian Cells | Negative | fao.org |

| Forward Mutation Assay | 1,2,4-Triazole | Mammalian Cells | Negative | fao.org |

| Micronucleus Test | Triazole Fungicide Formulation | Bovine Lymphocytes | No significant elevation | tandfonline.com |

| Comet Assay | Triazole Fungicide Formulation | Bovine Lymphocytes | Moderate increase at high concentrations | tandfonline.com |

Mechanisms of Toxicity for 3-Cyclobutyl-1H-1,2,4-triazole Based Compounds

The toxic effects of 1,2,4-triazole derivatives are often linked to their interaction with specific cellular components and pathways. While the precise mechanisms for this compound are not specifically elucidated, the broader class of triazoles exhibits several known toxic mechanisms.

A primary mechanism of action for many triazole fungicides is the inhibition of cytochrome P450 (CYP) enzymes, particularly lanosterol 14-α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. researchgate.net However, this inhibition can also extend to mammalian CYP enzymes, leading to various toxicological effects. researchgate.net The interaction of triazoles with the heme iron in CYP enzymes is a key aspect of their inhibitory activity. nih.govacs.org

Mitochondrial dysfunction is another significant mechanism of toxicity for some triazole derivatives. nih.gov Studies have shown that certain triazoles can impair mitochondrial oxidative phosphorylation, leading to decreased ATP production and increased oxidative stress. researchgate.netnih.gov For example, the triazole fungicide propiconazole was found to reduce mitochondrial membrane potential and inhibit oxidative respiration in differentiated SH-SY5Y neuroblastoma cells. nih.gov Similarly, ketoconazole and posaconazole (B62084), both containing a triazole ring, have been shown to decrease mitochondrial membrane potential and impair the function of the electron transport chain in HepG2 cells. oup.com The triazole-containing drug rizatriptan has also been shown to induce liver toxicity through lysosomal and mitochondrial dysfunction, mediated by oxidative stress. thieme-connect.com

The following table details some of the observed mechanisms of toxicity for 1,2,4-triazole derivatives.

| Mechanism of Toxicity | Affected Cellular Component/Process | Observed Effects | Example Compounds | Citation |

| Enzyme Inhibition | Cytochrome P450 (CYP) enzymes | Disruption of steroid and xenobiotic metabolism | Triazole fungicides | researchgate.net |

| Mitochondrial Dysfunction | Mitochondrial Oxidative Phosphorylation | Impaired respiration, decreased ATP, increased ROS | Propiconazole, Tebuconazole | nih.gov |

| Mitochondrial Dysfunction | Mitochondrial Membrane Potential | Depolarization | Posaconazole, Ketoconazole | oup.com |

| Oxidative Stress | Cellular macromolecules | Lipid peroxidation, depletion of glutathione | Rizatriptan | thieme-connect.com |

Evaluation of Potential Organ Toxicity in Preclinical Models

Preclinical studies in animal models are essential for evaluating the potential for target organ toxicity of new chemical entities. For 1,2,4-triazole and its derivatives, a range of organ systems have been investigated.

Hepatotoxicity: The liver is a common target organ for the toxicity of triazole derivatives. nih.gov In preclinical studies, some triazoles have been shown to cause hepatocyte hypertrophy and increased liver weight. oup.com The mechanism of hepatotoxicity can be linked to the inhibition of CYP enzymes and mitochondrial dysfunction, as discussed previously. oup.comthieme-connect.com In a study on a thiophene derivative of 1,2,4-triazole, signs of a depressed liver functional state were observed in rats following prolonged dermal application at high doses. nvlvet.com.ua

Neurotoxicity: Neurotoxic effects have been observed with 1,2,4-triazole, particularly at high doses. fao.org Clinical signs of neurotoxicity were noted in acute toxicity studies, and a combined toxicity/neurotoxicity study revealed degenerative lesions in the cerebellum and peripheral nerves. fao.org However, some derivatives like triazole alanine and triazole acetic acid are considered unlikely to be neurotoxic. fao.org Certain novel 1,2,4-triazole derivatives have been investigated for their neuroprotective effects against cerebral ischemic injury, suggesting that not all derivatives are neurotoxic. nih.gov

Developmental and Reproductive Toxicity: 1,2,4-triazole has been shown to be teratogenic in rats and rabbits, but only at doses that also cause maternal toxicity. fao.org In contrast, triazole alanine was not found to be teratogenic. fao.org

The following table provides a summary of preclinical findings on the organ toxicity of 1,2,4-triazole and its derivatives.

| Organ System | Finding | Test Animal | Compound | Citation |

| Liver | Hepatocyte hypertrophy, increased liver weight | Rat | Myclobutanil | oup.com |

| Liver | Depressed functional state | Rat | Thiophene derivative of 1,2,4-triazole | nvlvet.com.ua |

| Nervous System | Degenerative lesions in cerebellum and peripheral nerves | Rat | 1,2,4-Triazole | fao.org |

| Reproductive/Developmental | Teratogenic at maternally toxic doses | Rat, Rabbit | 1,2,4-Triazole | fao.org |

| Reproductive/Developmental | Not teratogenic | Rat | Triazole alanine | fao.org |

Future Perspectives and Emerging Research Directions for 3 Cyclobutyl 1h 1,2,4 Triazole

Applications in Materials Science and Polymer Chemistry

The inherent properties of the 1,2,4-triazole (B32235) ring, such as its thermal stability, ability to coordinate with metal ions, and potential for hydrogen bonding, make it an attractive building block for new materials. While direct studies on the integration of 3-cyclobutyl-1H-1,2,4-triazole into polymers are still emerging, related research provides a strong indication of its potential. For instance, derivatives of 1,2,4-triazole have been incorporated into the backbone of imide-aryl ether copolymers, resulting in materials with good mechanical and thermal properties. kpi.ua The cyclobutyl moiety can further enhance these properties by introducing conformational rigidity and influencing the packing of polymer chains.

The potential applications of this compound and its derivatives in materials science are summarized in the table below:

| Potential Application | Underlying Principle | Reference |

| Conductive Polymers | The nitrogen-rich triazole ring can facilitate charge transport, and the cyclobutyl group can influence the polymer's morphology and solubility. | |

| Coordination Polymers and Metal-Organic Frameworks (MOFs) | The triazole nitrogens can act as ligands, coordinating with metal ions to form extended networks with potential applications in catalysis, gas storage, and sensing. | researchgate.net |

| High-Performance Polymers | Incorporation into polymer backbones can enhance thermal stability and mechanical strength due to the rigidity of the triazole and cyclobutyl groups. | kpi.ua |

| Organic Electronics | The unique electronic properties of the triazole ring combined with the structural influence of the cyclobutyl group could be exploited in organic light-emitting diodes (OLEDs) and other electronic devices. | evitachem.com |

Research into closely related compounds, such as 5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole, has also highlighted their potential as precursors in polymer chemistry. evitachem.com The exploration of this compound as a monomer or a key building block in polymerization reactions is a promising avenue for creating novel materials with tailored properties.

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. The 1,2,4-triazole scaffold has been successfully utilized in the design of fluorescent chemosensors. A notable example is a Schiff base incorporating a 1,2,4-triazole moiety that exhibits high selectivity and sensitivity for aluminum ions (Al³⁺) and has been successfully applied for bioimaging in living cells. researchgate.net

The this compound core offers several advantages for the development of chemical probes:

Tunable Fluorescence: The triazole ring can be part of a larger conjugated system, and its electronic properties can be fine-tuned by substitution, including the introduction of a cyclobutyl group, to achieve desired fluorescence characteristics.

Selective Binding: The nitrogen atoms of the triazole ring can act as specific binding sites for metal ions or other biological targets.

Future research will likely focus on designing and synthesizing novel fluorescent probes based on the this compound scaffold for the detection and imaging of various biologically important species.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery programs. lifechemicals.comfchgroup.net This approach relies on screening small, low-molecular-weight compounds (fragments) that can be elaborated into more potent drug candidates. The this compound moiety possesses ideal characteristics for inclusion in FBDD libraries.

A significant example of its application is in the development of tankyrase inhibitors. Researchers utilized a central 1,2,4-triazole template with a trans-cyclobutyl linker to systematically optimize lead compounds, achieving picomolar inhibitory concentrations in cellular assays. nih.govacs.org The cyclobutyl group played a crucial role in providing a rigid and well-defined orientation for the side groups, enhancing binding affinity and resolving issues of atropisomerism and solubility. nih.govacs.org

| FBDD Advantage | Contribution of this compound | Reference |

| 3D-dimensionality | The puckered nature of the cyclobutyl ring provides a three-dimensional character to the fragment, which is advantageous for exploring complex binding pockets. | ru.nl |

| Vectorial Elaboration | The triazole and cyclobutyl groups offer multiple points for chemical modification, allowing for the systematic growth of the fragment into a potent inhibitor. | nih.govacs.org |

| Improved Physicochemical Properties | The cyclobutyl moiety can be used to fine-tune properties such as solubility and metabolic stability. ru.nl | ru.nl |

| Conformational Restriction | The rigid cyclobutyl linker can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to the target. | nih.govacs.orgru.nl |

The successful application of the cyclobutyl-1,2,4-triazole motif in lead optimization highlights its potential as a valuable building block in FBDD campaigns targeting a wide range of diseases.

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of functionalized 1,2,4-triazoles is a well-established area of organic chemistry. dergipark.org.tr However, the development of advanced and efficient synthetic methods is crucial for accessing complex molecular architectures based on the this compound core.

Recent advancements include the use of microwave-assisted synthesis, which has been shown to be an eco-friendly and efficient method for preparing derivatives of this compound in high yields and purity. scilit.commdpi.com For example, the reaction of salicylaldehyde (B1680747) with 3-amino-5-cyclobutyl-1,2,4-triazole under microwave irradiation provides the corresponding Schiff base in excellent yield. scilit.com

Other notable synthetic approaches include:

One-pot multi-component reactions: These strategies allow for the rapid assembly of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste.

Transition-metal catalyzed cross-coupling reactions: These powerful methods enable the introduction of a wide range of substituents onto the triazole or cyclobutyl rings, facilitating the synthesis of diverse compound libraries.

Ring-closing metathesis: This reaction can be employed to construct the cyclobutyl ring with high stereocontrol, which is crucial for optimizing interactions with biological targets.

The development of these advanced synthetic strategies will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold and facilitate the discovery of new functional molecules.

Challenges and Opportunities in the Translational Research of this compound

The translation of promising research findings from the laboratory to clinical or industrial applications is a complex process fraught with challenges. For compounds based on the this compound scaffold, several hurdles need to be overcome.

Challenges:

| Challenge | Description | Potential Mitigation Strategies |

| Suboptimal Pharmacokinetics | The clinical translation of many small molecule inhibitors, including those based on triazoles, can be hindered by inadequate activity or unfavorable pharmacokinetic profiles (e.g., poor absorption, distribution, metabolism, and excretion). nih.gov | Structural modifications to the this compound core to optimize ADME properties. |

| Drug Resistance | The emergence of drug resistance is a major challenge in the development of new therapeutic agents. nih.gov | Development of compounds that target novel biological pathways or have multiple mechanisms of action. |

| Scalability of Synthesis | While advanced synthetic methods are being developed, ensuring the cost-effective and scalable synthesis of complex this compound derivatives for large-scale applications can be challenging. | Optimization of synthetic routes and process chemistry. |

| Toxicity | As with any new chemical entity, a thorough evaluation of the potential toxicity of this compound derivatives is essential. | Early-stage toxicity screening and SAR studies to identify and mitigate toxicophores. |

Opportunities:

Despite these challenges, the unique properties of the this compound scaffold present significant opportunities for translational research.

| Opportunity | Description |

| Novel Therapeutic Targets | The versatility of the this compound scaffold allows for the design of inhibitors for a wide range of therapeutic targets, including those for which there are currently no effective treatments. |

| Addressing Unmet Medical Needs | The development of new drugs based on this scaffold could provide solutions for diseases with high unmet medical needs, such as cancer and neurodegenerative disorders. nih.govresearchgate.net |

| Intellectual Property | The novelty of the this compound scaffold and its derivatives offers significant potential for securing intellectual property rights, which is a key driver for investment in translational research. |

| Biomarker Development | Chemical probes based on this compound could be developed as diagnostic tools or for monitoring disease progression and treatment response. |

Q & A

Q. What are the common synthetic routes for 3-Cyclobutyl-1H-1,2,4-triazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example:

- Step 1 : React 3-amino-1,2,4-triazole with cyclobutyl halides (e.g., cyclobutyl bromide) in anhydrous ethanol under reflux conditions.

- Step 2 : Use glacial acetic acid as a catalyst to facilitate nucleophilic substitution at the triazole ring .

- Purification : Evaporate solvent under reduced pressure, filter the precipitate, and recrystallize using ethanol/water mixtures.

- Optimization : Adjust molar ratios (e.g., 1:1.2 triazole:cyclobutyl halide) and monitor reaction progress via thin-layer chromatography (TLC).

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- IR Spectroscopy : Identify N–H stretching (3100–3300 cm⁻¹) and C–N vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirm cyclobutyl proton environments (δ 2.0–3.0 ppm for CH₂ groups) and triazole ring carbons (δ 140–160 ppm) .

- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 151 for C₆H₁₀N₄) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at <25°C, away from oxidizers .

- Spill Management : Collect spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and stability of this compound?

- Methodological Answer : The compound may exist in tautomeric forms (e.g., 1H-, 2H-, or 4H-triazole). Stability is assessed via:

- Theoretical Calculations : DFT studies (e.g., B3LYP/6-311G**) to compare relative energies of tautomers .

- Experimental Validation : Variable-temperature NMR to detect tautomeric equilibria. For example, 1H-triazole is typically most stable due to aromaticity preservation .

- Impact on Reactivity : Tautomerism affects nucleophilic sites; e.g., 4H-triazole may exhibit higher electrophilicity at N3 for substitution reactions .

Q. What computational strategies predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to determine bond angles, charge distribution, and frontier molecular orbitals (FMOs) .

- Solubility Prediction : Use COSMO-RS models to estimate logP (e.g., predicted logP = 1.2 ± 0.3) .

- Detonation Properties : Apply Kamlet-Jacobs equations with Gaussian 09 outputs (heat of formation, density) to calculate detonation velocity (~7,500 m/s) .

Q. How should researchers resolve contradictions in reported tautomeric stability orders for triazole derivatives?

- Methodological Answer :

- Comparative Studies : Replicate experiments under identical conditions (solvent, temperature) to isolate variables. For example, bromo-triazoles show conflicting stability orders (8a vs. 8c) in different solvents .

- Advanced Spectroscopy : Use X-ray crystallography to unambiguously assign tautomeric forms in the solid state .

- Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify methodological discrepancies (e.g., solvent polarity, catalyst use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.